
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate, also known as ETP-46464, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. It is a small molecule inhibitor of the protein MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves binding to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells. Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been shown to be selective for MDM2, with little or no activity against other proteins.
Biochemical and Physiological Effects:
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate in lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other proteins. However, one limitation of using Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research on Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate. One direction is to explore its potential therapeutic uses in other types of cancer, as well as in combination with other cancer treatments. Another direction is to investigate its potential uses in other diseases, such as neurodegenerative diseases, where the activation of p53 has been shown to have a protective effect. Finally, further research is needed to optimize the synthesis method of Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate to improve its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is a small molecule inhibitor of MDM2 that has shown promising results in preclinical studies for its potential therapeutic uses in cancer treatment. Its mechanism of action involves the activation of p53 and induction of apoptosis in cancer cells. While there are some limitations to using Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate in lab experiments, its specificity for MDM2 makes it a valuable tool for studying the role of this protein in cancer and other diseases. Future research on Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has the potential to lead to new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylbenzoyl chloride with ethyl 3-aminocrotonate to form ethyl 2-(2-methylbenzoyl)-3-aminocrotonate. This intermediate is then reacted with 2-aminopyridine to form Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate. The overall yield of this synthesis method is reported to be around 15%.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been extensively studied for its potential therapeutic uses in cancer treatment. As mentioned earlier, it is a small molecule inhibitor of MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. The overexpression of MDM2 has been observed in many types of cancer, leading to the inhibition of p53 and the promotion of tumor growth. By inhibiting MDM2, Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has the potential to activate p53 and induce apoptosis in cancer cells.
Propiedades
Número CAS |
172753-06-9 |
|---|---|
Nombre del producto |
Ethyl (E)-2-(((2-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate |
Fórmula molecular |
C18H19N3O3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
ethyl (E)-2-[(2-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-18(23)14(12-20-16-10-6-7-11-19-16)17(22)21-15-9-5-4-8-13(15)2/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b14-12+ |
Clave InChI |
SPALYZDBIXFJNT-WYMLVPIESA-N |
SMILES isomérico |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=CC=C2C |
SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=CC=C2C |
SMILES canónico |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=CC=C2C |
Sinónimos |
ethyl (E)-2-[(2-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-en oate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



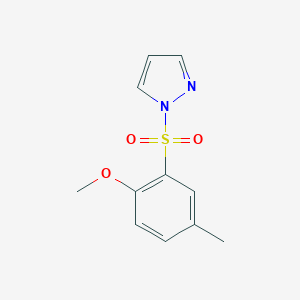
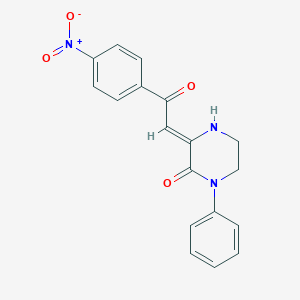
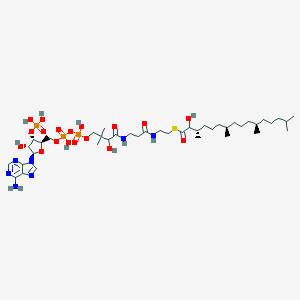
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)

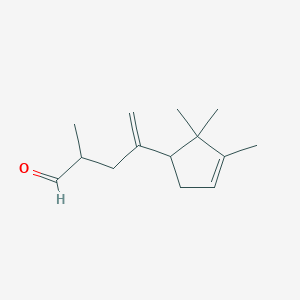
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
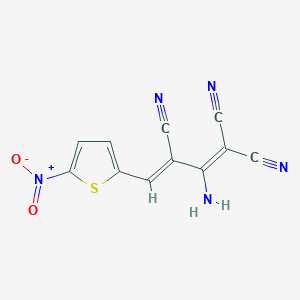

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


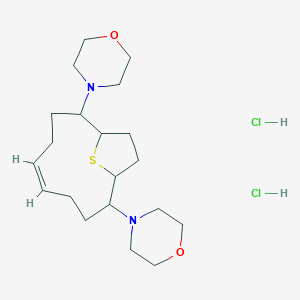
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)